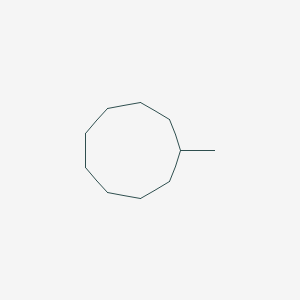
Cyclononane, methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclononane, methyl is a cyclic hydrocarbon compound with a nine-membered ring structure and a methyl group attached to one of the carbon atoms in the ring This compound is part of the cycloalkane family, which consists of saturated hydrocarbons with carbon atoms arranged in a ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclononane, methyl can be synthesized through several methods. One common approach involves the cyclization of linear hydrocarbons under specific conditions. For example, the cyclization of nonane in the presence of a catalyst such as platinum or palladium can yield cyclononane. The methyl group can then be introduced through a substitution reaction using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of cyclononene, followed by methylation. The hydrogenation process typically involves the use of a metal catalyst such as nickel or platinum at elevated temperatures and pressures. The methylation step can be carried out using methyl chloride or methyl bromide in the presence of a base.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclononane, methyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclononanone, a ketone derivative.
Reduction: The compound can be reduced to form cyclononane, a fully saturated hydrocarbon.
Substitution: The methyl group can be substituted with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclononanone
Reduction: Cyclononane
Substitution: Various substituted cyclononane derivatives, depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Cyclononane, methyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the conformational analysis and stability of medium-sized ring structures.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block for more complex structures.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of cyclononane, methyl depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in the nine-membered ring and the presence of the methyl group. The molecular targets and pathways involved vary based on the functional groups introduced during reactions.
Vergleich Mit ähnlichen Verbindungen
Cyclononane, methyl can be compared with other cycloalkanes such as cyclooctane and cyclodecane While all these compounds share a cyclic structure, this compound has a unique nine-membered ring that imparts distinct chemical properties
Similar Compounds
Cyclooctane: An eight-membered ring cycloalkane.
Cyclodecane: A ten-membered ring cycloalkane.
Cyclononane: The parent compound without the methyl group.
Eigenschaften
CAS-Nummer |
874-99-7 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
methylcyclononane |
InChI |
InChI=1S/C10H20/c1-10-8-6-4-2-3-5-7-9-10/h10H,2-9H2,1H3 |
InChI-Schlüssel |
LFYYWGDFLAUSLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


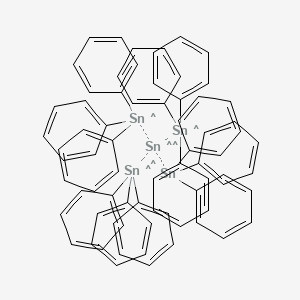
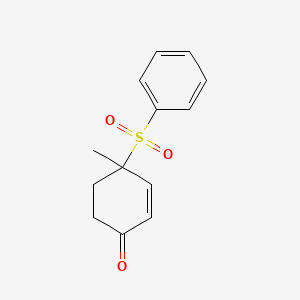

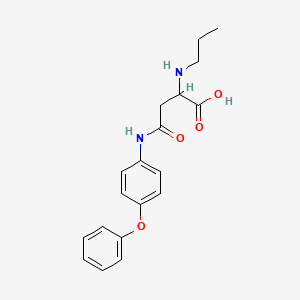

![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)

![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)



![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)
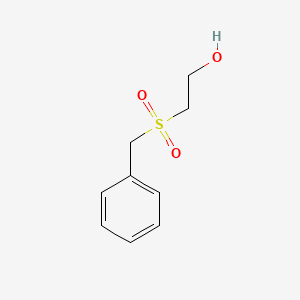
![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
